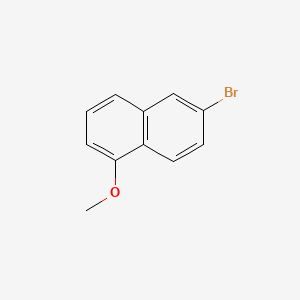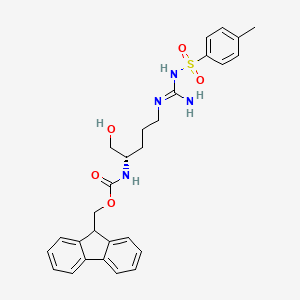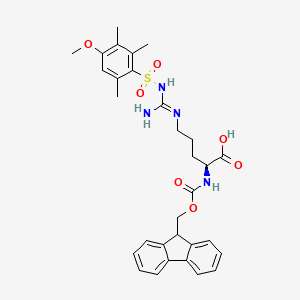
6-Bromo-1-methoxynaphthalene
Descripción general
Descripción
6-Bromo-1-methoxynaphthalene is a chemical compound that has garnered attention due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound's derivatives and related structures have been explored for various biological activities, including anti-cancer and anti-inflammatory properties, as well as for their utility in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) analysis.
Synthesis Analysis
The synthesis of 6-Bromo-1-methoxynaphthalene and its derivatives involves several chemical reactions, including palladium-catalyzed reactions, regioselective additions, and carbonylation processes. For instance, a practical method for synthesizing a precursor to the anti-inflammatory agent naproxen involves ethynylation of 2-bromo-6-methoxynaphthalene, followed by a series of reactions including addition of HX to the triple bond and Pd-catalyzed carbonylation . Additionally, an efficient synthesis using tetramethylammonium chloride as a methylating agent has been reported, which is considered environmentally friendly compared to traditional methods .
Molecular Structure Analysis
The molecular structure of 2-bromo-6-methoxynaphthalene has been studied using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. Vibrational wavenumbers were calculated and assigned using Potential Energy Distribution (PED), and the stability of the molecule was inferred from the HOMO-LUMO energy gap of 4.208 eV. The reactive sites of the molecule were predicted using Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations, which help in identifying electrophilic and nucleophilic areas .
Chemical Reactions Analysis
The compound 2-bromoacetyl-6-methoxynaphthalene has been utilized as a fluorescent labeling reagent for HPLC analysis of carboxylic acids. It reacts with carboxylic acids to form fluorescent esters, which can be separated and detected using reversed-phase HPLC . This demonstrates the compound's reactivity and its potential use in analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1-methoxynaphthalene derivatives are influenced by their molecular structure. The electronic properties and global parameters, such as the HOMO-LUMO energy values, provide insights into the stability and reactivity of the molecule. The low binding energy observed in molecular docking studies suggests that the compound could be modified as a drug, particularly for treating cancer due to its anti-cancer activities . The fluorescence properties of its derivatives also highlight its potential in analytical chemistry .
Aplicaciones Científicas De Investigación
- 6-Bromo-1-methoxynaphthalene is a chemical compound with the CAS Number: 54828-63-6 . It has a molecular weight of 237.1 and a boiling point of 324.7°C at 760 mmHg .
-
Pharmaceutical Synthesis
- 6-Bromo-1-methoxynaphthalene is used in the synthesis of Naproxen , an important anti-inflammatory drug . The process for the preparation of 6-bromo-2-methoxynaphthalene involves several steps:
- Naproxen, (S)-6-Methoxy-2-naphthaleneacetic acid, is described and claimed in USP 3,904,682. It can be manufactured by different processes, as for instance described in USP 3,651,149 .
-
Synthesis of Nabumetone
-
Organic Synthesis
-
Material Science
-
Chemical Research
-
Educational Purposes
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSSNLRBLWLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203325 | |
| Record name | 6-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methoxynaphthalene | |
CAS RN |
54828-63-6 | |
| Record name | 6-Bromo-1-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54828-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054828636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)









